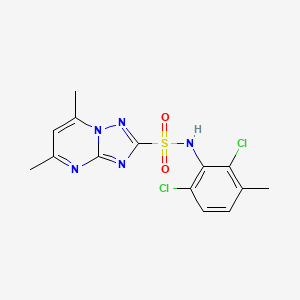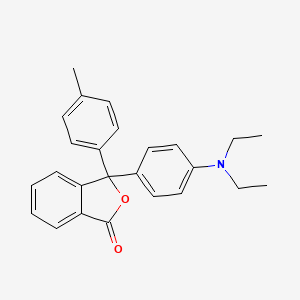
1-Benzyl-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-Benzyl-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide typically involves multiple steps. The process begins with the formation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes . The piperidine ring is then introduced through a series of reactions involving piperidine and benzyl halides . The final step involves the formation of the dihydrobromide salt, which is achieved by reacting the free base with hydrobromic acid . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzyl-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The piperidine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Benzyl-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide is unique due to its combination of a benzimidazole core and a piperidine ring. Similar compounds include:
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.
2-Substituted benzimidazole derivatives: These compounds exhibit a wide range of biological activities, including anticancer and antiviral effects.
Piperazinyl benzimidazoles: These compounds have shown antifungal activity comparable to standard antifungal agents.
Properties
CAS No. |
75970-53-5 |
|---|---|
Molecular Formula |
C19H24Br2N4 |
Molecular Weight |
468.2 g/mol |
IUPAC Name |
1-benzyl-N-piperidin-4-ylbenzimidazol-2-amine;dihydrobromide |
InChI |
InChI=1S/C19H22N4.2BrH/c1-2-6-15(7-3-1)14-23-18-9-5-4-8-17(18)22-19(23)21-16-10-12-20-13-11-16;;/h1-9,16,20H,10-14H2,(H,21,22);2*1H |
InChI Key |
QNSAKENZIKRDGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)





